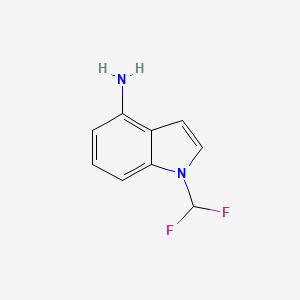1-(difluoromethyl)-1H-indol-4-amine
CAS No.: 1429043-06-0
Cat. No.: VC7077067
Molecular Formula: C9H8F2N2
Molecular Weight: 182.174
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1429043-06-0 |
|---|---|
| Molecular Formula | C9H8F2N2 |
| Molecular Weight | 182.174 |
| IUPAC Name | 1-(difluoromethyl)indol-4-amine |
| Standard InChI | InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-7(12)2-1-3-8(6)13/h1-5,9H,12H2 |
| Standard InChI Key | SZMIEJOCXPSEQD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C=CN(C2=C1)C(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(Difluoromethyl)-1H-indol-4-amine belongs to the indole alkaloid family, featuring a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring. The difluoromethyl group () at the 1-position introduces steric bulk and electronegativity, while the amine group () at the 4-position provides a site for hydrogen bonding and further functionalization . The compound’s IUPAC name, 1-(difluoromethyl)indol-4-amine, reflects this substitution pattern. Key identifiers include:
The three-dimensional conformation, as modeled in PubChem, reveals a planar indole core with the difluoromethyl group adopting a pseudo-axial orientation relative to the pyrrole ring . This spatial arrangement influences electronic distribution and intermolecular interactions.
Physicochemical Properties
The difluoromethyl group significantly alters the compound’s physicochemical profile:
-
Lipophilicity: Fluorine’s electronegativity reduces electron density on the indole ring, enhancing lipid solubility compared to non-fluorinated analogs. This property may improve membrane permeability in biological systems.
-
Metabolic Stability: The group resists oxidative metabolism, a common degradation pathway for alkyl substituents, potentially extending the compound’s half-life in vivo .
-
Acid-Base Behavior: The amine group at position 4 () can protonate under physiological conditions, facilitating solubility in aqueous environments .
Synthetic Methodologies
General Strategies for 4-Aminoindole Synthesis
While no direct synthesis of 1-(difluoromethyl)-1H-indol-4-amine is documented in the provided sources, analogous routes for 4-aminoindoles offer insights. A divergent synthesis approach reported by Li et al. involves tandem reactions of 2-alkynylanilines to construct the indole core, followed by amine functionalization . Key steps include:
-
Cyclization: Treatment of 2-alkynylaniline precursors with silver triflate () in 1,2-dichloroethane at 80°C induces cyclization to form the indole skeleton .
-
Amine Introduction: Subsequent nucleophilic substitution or reductive amination introduces the 4-amine group. For example, hexan-1-amine reacts with intermediate halogenated indoles in the presence of .
Difluoromethylation Techniques
Incorporating the difluoromethyl group typically involves:
-
Electrophilic Difluorocarbene Transfer: Reagents like generate difluorocarbene (), which reacts with indole’s electron-rich 1-position.
-
Metal-Catalyzed Cross-Coupling: Palladium or copper catalysts mediate coupling between indole halides and difluoromethylating agents (e.g., ) .
A hypothetical synthesis pathway for 1-(difluoromethyl)-1H-indol-4-amine might proceed as follows:
-
Indole Formation: Cyclize 2-ethynylaniline derivatives under AgOTf catalysis to yield 1-unsubstituted indole.
-
Difluoromethylation: Treat the indole intermediate with a difluorocarbene source to install the group at position 1.
-
Nitration/Reduction: Nitrate position 4 using mixed acid (), followed by catalytic hydrogenation to reduce the nitro group to .
Comparative Analysis with Structural Analogs
The table below contrasts 1-(difluoromethyl)-1H-indol-4-amine with related indole derivatives:
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 1-(Difluoromethyl)-1H-indol-4-amine | at 1, at 4 | 182.17 | High lipophilicity, metabolic stability |
| 1-Trifluoromethyl-1H-indol-5-amine | at 1, at 5 | 196.14 | Greater electronegativity, lower solubility |
| 1-Chloromethyl-1H-indol-4-amine | at 1, at 4 | 180.63 | Reduced stability, higher reactivity |
The difluoromethyl variant strikes a balance between lipophilicity and stability, making it preferable for drug design compared to bulkier () or labile () analogs .
Industrial and Research Applications
Pharmaceutical Intermediate
The 4-amine group serves as a handle for derivatization, enabling the synthesis of:
-
Anticancer Agents: Hybrid molecules combining indole scaffolds with known chemotherapeutic motifs (e.g., platinum complexes).
-
Antiviral Compounds: Analogous to HIV protease inhibitors utilizing fluorine’s stereoelectronic effects .
Material Science
Fluorinated indoles contribute to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume